3,4'-Dideoxy-5O-mycaminosyltylonolide

Description

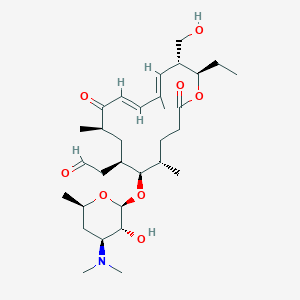

Structure

3D Structure

Properties

CAS No. |

127521-69-1 |

|---|---|

Molecular Formula |

C31H51NO8 |

Molecular Weight |

565.7 g/mol |

IUPAC Name |

2-[(5S,6R,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C31H51NO8/c1-8-27-24(18-34)15-19(2)9-11-26(35)21(4)16-23(13-14-33)30(20(3)10-12-28(36)39-27)40-31-29(37)25(32(6)7)17-22(5)38-31/h9,11,14-15,20-25,27,29-31,34,37H,8,10,12-13,16-18H2,1-7H3/b11-9+,19-15+/t20-,21+,22+,23-,24+,25-,27+,29+,30+,31-/m0/s1 |

InChI Key |

IBYMOKAONAMZRG-AAUSAPTBSA-N |

SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(CCC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](CCC(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)CC=O)C)\C)CO |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(CCC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO |

Synonyms |

3,4'-dideoxy-5O-mycaminosyltylonolide 3,4'-dideoxymycaminosyl tylonolide 3,4'-dideoxymycaminosyltylonolide MC 352 MC-352 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 3,4 Dideoxy 5o Mycaminosyltylonolide

Total and Semisynthetic Approaches to the Core Structure

The construction of the complex 3,4'-Dideoxy-5-O-mycaminosyltylonolide scaffold and its precursors relies on a combination of intricate organic synthesis, enzymatic catalysis, and engineered biological systems.

Complex Organic Synthesis Techniques for 3,4'-Dideoxy-5-O-mycaminosyltylonolide and its Derivatives

The total synthesis of macrolide structures like tylactone (B1246279), the aglycone precursor to 3,4'-Dideoxy-5-O-mycaminosyltylonolide, represents a significant challenge in organic chemistry due to their size and stereochemical complexity. Researchers have devised multi-step synthetic routes to achieve these structures. For instance, the synthesis of methynolide, a related macrolide aglycone, involved preparing key segments through Grignard reagent additions to α-alkoxyketones, followed by a ring-closing metathesis reaction to form the macrocycle. rsc.org Similar principles of convergent synthesis, where complex fragments are built separately before being joined, are fundamental to the total synthesis of large macrolides.

Chemoenzymatic Synthetic Pathways of Tylactone-Based Macrolides

Chemoenzymatic synthesis combines the precision of enzymes with the flexibility of chemical methods, offering an efficient route to macrolide cores. nih.govnih.govscite.ai A notable strategy involves the synthesis of a hexaketide chain elongation intermediate using traditional organic chemistry. nih.govnih.gov This synthetic precursor is then fed to genetically engineered polyketide synthase (PKS) modules. nih.govnih.govacs.org

In one groundbreaking approach, the terminal PKS modules from the juvenimicin biosynthetic pathway (JuvEIV and JuvEV) were used as biocatalysts. nih.govnih.gov The chemically synthesized hexaketide was processed by these modules in vitro, leading to the elongation, functionalization, and subsequent cyclization of the resulting octaketide into tylactone. nih.govnih.gov This chemoenzymatic route significantly shortens the synthetic sequence compared to a total chemical synthesis. scite.ai The process is followed by in vivo glycosylation and further enzymatic and chemical oxidations to construct a range of macrolide products. nih.govnih.gov

| Chemoenzymatic Synthesis of Tylactone | |

| Initial Step | Chemical synthesis of a hexaketide chain elongation intermediate. nih.gov |

| Biocatalytic Step | The hexaketide is processed by PKS modules (JuvEIV and JuvEV) to catalyze elongation and functionalization. nih.govnih.gov |

| Cyclization | The resulting octaketide is cyclized by the PKS modules to form the 16-membered tylactone core. nih.govacs.org |

| Downstream Processing | In vivo glycosylation and selective oxidations complete the synthesis of macrolide products. nih.govnih.gov |

| Overall Yield | A scalable construction was achieved in as few as 15 linear steps with an overall yield of 4.6%. nih.govnih.gov |

Precursor-Directed Biosynthesis in Engineered Systems for Macrolide Analogs

Precursor-directed biosynthesis is a powerful technique that leverages the natural biosynthetic machinery of microorganisms to produce novel analogs. This method involves feeding synthetic, non-natural precursors to a mutant strain of a producing organism that is blocked in the early stages of its natural metabolic pathway. The engineered organism then incorporates the synthetic precursor into the final product.

The biosynthesis of tylactone, the precursor to tylosin (B1662201), in Streptomyces fradiae has been extensively studied. capes.gov.br All oxygen atoms in the tylactone core are derived from acetate, propionate, and butyrate (B1204436) precursors. capes.gov.br By engineering the biosynthetic gene cluster (BGC) for tylosin, it is possible to create systems for producing novel analogs. nih.gov For example, manipulating the genes responsible for supplying S-adenosylmethionine (SAM), a crucial cofactor for methylation steps in tylosin biosynthesis, can enhance the production of the final antibiotic. nih.gov This approach, combined with feeding synthetic carboxylic acid precursors, allows for the generation of a diverse library of macrolide analogs that would be difficult to access through purely synthetic means.

Targeted Chemical Modifications and Derivatization

Once the core macrolide structure is obtained, targeted chemical modifications are employed to alter its properties and create new derivatives with enhanced or novel activities.

Deoxygenation and Didehydro Modifications (e.g., 3-deoxy-3,4-didehydro derivatives of 5-O-mycaminosyltylonolide)

Deoxygenation at specific positions of the macrolide ring is a common strategy for creating new analogs. The synthesis of 3-deoxy-3,4-didehydro derivatives of 5-O-mycaminosyltylonolide has been successfully achieved. nih.govjst.go.jp This modification involves a key chemical step where a 3-O-sulfonyl derivative of the parent compound is treated with sodium iodide (NaI) in 2-butanone. nih.govjst.go.jp This reaction induces an elimination to form a double bond between the C-3 and C-4 positions of the macrolactone ring. nih.govjst.go.jp The same starting material can also lead to the formation of 2,3-unsaturated derivatives, and the mechanism dictating the regioselectivity of the double bond formation has been a subject of study. nih.govjst.go.jp

| Synthesis of 3-deoxy-3,4-didehydro Derivatives | |

| Starting Material | 3-O-sulfonyl derivative of 5-O-mycaminosyltylonolide. nih.govjst.go.jp |

| Key Reagent | Sodium Iodide (NaI). nih.govjst.go.jp |

| Solvent | 2-Butanone. nih.govjst.go.jp |

| Reaction Type | Elimination. |

| Product | 3-deoxy-3,4-didehydro-5-O-mycaminosyltylonolide. nih.govjst.go.jp |

Methylation Strategies (e.g., 2-C-methyl derivatives of 3,4'-dideoxymycaminosyltylonolide)

Methylation is another important modification used to create novel macrolide derivatives. The synthesis of 2-C-methyl derivatives of 3,4'-dideoxymycaminosyltylonolide has been reported. doi.org This modification introduces a methyl group at the C-2 position of the macrolactone ring. The synthesis of these derivatives builds upon the prior synthesis of 3,4'-dideoxymycaminosyl tylonolide. doi.org Further research has also explored selective methylation at the 2'-hydroxy group of the mycaminose (B1220238) sugar and the C-2 position of the aglycone in related compounds. doi.org These modifications can significantly impact the conformation of the macrolide and its interaction with biological targets.

In addition to direct methylation, other modifications have been explored extensively. For example, a large series of derivatives of 5-O-mycaminosyltylonolide have been synthesized by modifying the C-20 and C-23 positions, introducing new functional groups such as triazoles and various amines. nih.govelsevierpure.comresearchmap.jp These modifications have led to compounds with altered antibacterial spectrums. nih.govelsevierpure.com

C-20 Position Modifications and Side Chain Introductions (e.g., 3-quinoline or 3-pyridine containing side chains)

Modifications at the C-20 position of 5-O-mycaminosyltylonolide have been explored to enhance antibacterial activity, particularly against Gram-negative bacteria. A notable strategy involves the introduction of side chains containing heterocyclic moieties such as 3-quinoline.

Researchers have successfully synthesized a series of C-20 modified derivatives by introducing a 1,2,3-triazole ring linked to a 3-quinolyl group. nih.govresearchmap.jp This was achieved through a multi-step synthesis starting from OMT. The key steps involved the conversion of the C-20 hydroxyl group to an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne bearing the quinoline (B57606) moiety.

Two prominent examples from this series are:

20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide

20-deoxy-20-{N-benzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide nih.govresearchmap.jp

These compounds have demonstrated not only retained or increased activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus uberis but also expanded their spectrum to include Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.govresearchmap.jp The research findings underscore the critical role of the 3-quinoline moiety in enhancing the antibacterial potency against both Gram-positive and Gram-negative pathogens. researchmap.jp Further structure-activity relationship (SAR) studies revealed that N-methyl or N-benzyl substitutions were more favorable than an N-H substitution. researchmap.jp

| Derivative | C-20 Modification | Key Research Finding |

| 2f | N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino | Expanded antibacterial spectrum to include Gram-negative bacteria. nih.govresearchmap.jp |

| 2k | N-benzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino | Retained or increased activity against Gram-positive bacteria and showed activity against Gram-negative bacteria. nih.govresearchmap.jp |

C-23 Modified Derivatives via SN2 Displacement Reactions

The C-23 hydroxyl group of 5-O-mycaminosyltylonolide presents another strategic site for modification. A significant number of derivatives have been synthesized by leveraging SN2 displacement reactions to replace this hydroxyl group with various substituents. nih.gov

This synthetic approach typically involves the initial activation of the C-23 hydroxyl group, for instance, by converting it into a good leaving group like a tosylate or a mesylate. Subsequent reaction with a range of nucleophiles allows for the introduction of diverse functionalities. Through this method, a large series of C-23 modified derivatives have been prepared, incorporating halo, aryl ether, thioether, azido, amino, or dialkylamino substituents. nih.gov

A recent study also focused on introducing a variety of amino groups at the C-23 position to generate novel semi-synthetic derivatives of tylosin with 5-O-mycaminosyltylonolide as the core structure. nih.gov One of the standout compounds from this research, designated as c9, exhibited potent antibacterial activity with a minimum inhibitory concentration (MIC) of 0.5 µg/mL against both Staphylococcus aureus and Escherichia coli. nih.gov This highlights the potential of C-23 amino-substituted derivatives as promising antibacterial agents.

Interestingly, some of these SN2 displacement reactions have led to the formation of novel rearrangement products, identified as 13,23-cyclopropyl-12,22-exomethylene and 13,23-cyclopropyl-12-alkoxy derivatives. nih.gov

| Modification Site | Reaction Type | Introduced Substituents | Resulting Derivatives |

| C-23 Hydroxyl | SN2 Displacement | Halo, aryl ether, thioether, azido, amino, dialkylamino | C-23 substituted 5-O-mycaminosyltylonolide analogs. nih.gov |

| C-23 Hydroxyl | Introduction of amino groups | Various amino groups | C-23 amino-substituted derivatives. nih.gov |

Oxime Derivatives (e.g., 9-O-arylalkyloxime derivatives of 5-O-mycaminosyltylonolide)

The C-9 ketone of the 5-O-mycaminosyltylonolide lactone ring has been a target for the synthesis of oxime derivatives, leading to a new class of 16-membered macrolides. Specifically, 9-O-arylalkyloxime derivatives have been prepared and have shown high activity against macrolide-resistant strains. nih.gov

The synthesis of these derivatives involves the reaction of the C-9 keto group of 5-O-mycaminosyltylonolide with an appropriate arylalkoxyamine hydrochloride. This modification introduces a bulky arylalkyl side chain at the C-9 position.

Research into the mechanism of action of these 9-O-arylalkyloxime derivatives reveals a distinct mode of interaction with the bacterial ribosome. While the lactone ring occupies the classical macrolide binding site at the entrance of the ribosomal exit tunnel, the extended arylalkyl side chain penetrates deeper into the tunnel. nih.gov This deeper penetration allows it to interact with and protect nucleoside A752 in domain II of the 23S rRNA. nih.gov This unique binding mode is thought to be responsible for the increased affinity for mutant ribosomes and their effectiveness against macrolide-resistant bacteria. nih.gov Kinetic analysis has shown that these compounds act as slow-binding ligands, interacting with functional ribosomal complexes in a one-step mechanism. nih.gov

| Derivative Class | Modification | Mechanism of Action Highlight |

| 9-O-arylalkyloxime derivatives | Introduction of an arylalkyloxime group at the C-9 position | The arylalkyl side chain extends into the ribosomal exit tunnel, interacting with nucleoside A752. nih.gov |

Mechanisms of Biological Activity

Broader Biological Spectrum Investigations

3,4'-Dideoxy-5-O-mycaminosyltylonolide, also known as MC-352, has been the subject of in vitro studies to determine its antibacterial efficacy against a range of bacterial pathogens. Research comparing its activity to other macrolide antibiotics such as erythromycin (B1671065), clarithromycin (B1669154), and rokitamycin has provided valuable insights into its spectrum of activity.

Gram-positive Bacteria:

Studies have demonstrated that MC-352 exhibits potent activity against various Gram-positive bacteria. For erythromycin-susceptible strains of Staphylococcus aureus and Staphylococcus epidermidis, the Minimum Inhibitory Concentration for 90% of isolates (MIC90) was found to be less than or equal to 1 microgram/ml, which is comparable to other macrolides. nih.gov Against erythromycin-resistant S. aureus, MC-352 showed a Minimum Inhibitory Concentration for 50% of isolates (MIC50) of 2 micrograms/ml, an activity level similar to that of rokitamycin. nih.gov

MC-352 has also shown significant effectiveness against streptococcal species. The MIC90 for Streptococcus pyogenes was 0.12 micrograms/ml, similar to erythromycin and clarithromycin and superior to rokitamycin. nih.gov For group B, C, and G streptococci, the MIC90 was 0.25 microgram/ml. nih.gov Furthermore, both MC-352 and clarithromycin demonstrated an MIC90 of 0.12 microgram/ml for Streptococcus pneumoniae. nih.gov The compound was also found to be bactericidal for S. pyogenes and S. pneumoniae. nih.gov Against erythromycin-susceptible Enterococcus faecalis, MC-352 showed an inhibitory concentration of 1 microgram/ml. nih.gov

Gram-negative Bacteria:

The activity of MC-352 extends to certain Gram-negative bacteria. It was found to be the most active agent tested against Bacteroides fragilis, with an MIC90 of 8 micrograms/ml. nih.gov It also displayed greater activity against Haemophilus influenzae compared to the other macrolides in the study, with an MIC90 of 4 micrograms/ml. nih.gov Moraxella species were inhibited by MC-352 at a concentration of less than or equal to 0.25 microgram/ml. nih.gov However, for other Gram-negative bacteria such as Escherichia coli, Klebsiella pneumoniae, and species of Salmonella, Shigella, Yersinia, Enterobacter, Citrobacter, and Serratia, the MIC90 was greater than or equal to 32 micrograms/ml, indicating lower activity against these organisms. nih.gov

The activity of MC-352 was not found to be altered by the presence of human serum. nih.gov

| Bacterial Species | Gram Stain | MIC Value (µg/mL) | Notes |

|---|---|---|---|

| Staphylococcus aureus (erythromycin-susceptible) | Gram-positive | ≤1 (MIC90) | nih.gov |

| Staphylococcus epidermidis (erythromycin-susceptible) | Gram-positive | ≤1 (MIC90) | nih.gov |

| Staphylococcus aureus (erythromycin-resistant) | Gram-positive | 2 (MIC50) | nih.gov |

| Streptococcus pyogenes | Gram-positive | 0.12 (MIC90) | Bactericidal activity observed. nih.gov |

| Streptococci (Group B, C, and G) | Gram-positive | 0.25 (MIC90) | nih.gov |

| Streptococcus pneumoniae | Gram-positive | 0.12 (MIC90) | Bactericidal activity observed. nih.gov |

| Enterococcus faecalis (erythromycin-susceptible) | Gram-positive | 1 | nih.gov |

| Bacteroides fragilis | Gram-negative | 8 (MIC90) | nih.gov |

| Haemophilus influenzae | Gram-negative | 4 (MIC90) | nih.gov |

| Moraxella spp. | Gram-negative | ≤0.25 | nih.gov |

| Escherichia coli | Gram-negative | ≥32 (MIC90) | nih.gov |

| Klebsiella pneumoniae | Gram-negative | ≥32 (MIC90) | nih.gov |

Based on the conducted search, no specific studies on the antifungal activity of 3,4'-Dideoxy-5-O-mycaminosyltylonolide were identified.

Based on the conducted search, no specific research on the immunomodulatory effects of 3,4'-Dideoxy-5-O-mycaminosyltylonolide was found.

Correlating Structural Modifications with Antimicrobial Efficacy

The 16-membered macrolactone ring of tylosin-related compounds serves as a scaffold that can be chemically modified at several positions to enhance antimicrobial activity. Studies on the parent compound, 5-O-mycaminosyltylonolide, have provided significant insights into the influence of these substituents.

Modifications at the C-23 position of the macrolactone ring have been extensively explored. The hydroxyl group at this position can be replaced by various substituents, including halo, aryl ether, thioether, azido, amino, or dialkylamino groups. nih.gov A majority of these C-23-modified derivatives of 5-O-mycaminosyltylonolide demonstrated excellent in vitro activity against a range of aerobic and anaerobic bacteria. nih.gov

Similarly, modifications at the C-20 position have yielded derivatives with an expanded antibacterial spectrum. For instance, the synthesis of 20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide and its N-benzyl analogue resulted in compounds that were not only active against Gram-positive bacteria like Staphylococcus aureus and Streptococcus uberis but also showed activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. documentsdelivered.comnih.govelsevierpure.com This represents a significant enhancement compared to the parent compound, tylosin (B1662201), which is primarily active against Gram-positive bacteria. nih.govelsevierpure.com

| Compound | Modification at C-20 | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|---|

| Tylosin (Parent Compound) | -CH2OH | Active | Limited | nih.govelsevierpure.com |

| Compound 2f | -deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino} | Retained/Increased | Expanded (E. coli, K. pneumoniae) | documentsdelivered.comnih.gov |

| Compound 2k | -deoxy-20-{N-benzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino} | Retained/Increased | Expanded (E. coli, K. pneumoniae) | documentsdelivered.comnih.gov |

The sugar moieties attached to the macrolactone core are not merely passive components; they are critical for the biological activity of glycoside antibiotics. researchgate.net The nature of the sugar, its stereochemistry, and the linkage to the aglycone can dramatically influence potency and pharmacokinetic properties. researchgate.netrsc.org

In many biologically active glycosides, the sugar residue is crucial for activity, while in other cases, it primarily serves to improve pharmacokinetic parameters. researchgate.net For macrolides like tylosin, the sugar moieties are known to interact with the bacterial ribosome, which is the target of their antimicrobial action. bham.ac.uknih.gov The mycinose (B1239270) sugar of tylosin A, for example, establishes additional interactions with the ribosome, which may contribute to its binding affinity. bham.ac.uknih.gov

The aglycone, or the non-sugar portion of a glycoside, provides the core structure for biological activity. nih.gov Modifications to the aglycone can have a profound impact on the compound's efficacy. In the case of 3,4'-Dideoxy-5-O-mycaminosyltylonolide, the "3,4'-dideoxy" designation points to specific modifications on the aglycone and sugar, respectively.

The creation of a double bond in the macrolactone ring is a significant aglycone modification. The preparation of 3-deoxy-3,4-didehydro derivatives of 5-O-mycaminosyltylonolide has been achieved, which alters the conformation and electronic properties of the macrolide ring. nih.gov Such changes can influence the binding affinity of the antibiotic to its ribosomal target. While extensive data on the specific biological impact of the 3,4-didehydro modification on 5-O-mycaminosyltylonolide is limited in the provided context, SAR principles suggest that altering the rigidity and shape of the aglycone can fine-tune biological activity. mdpi.com In other classes of antibiotics, like glycopeptides, modifications to the peptide core (the aglycone) are known to be critical for overcoming bacterial resistance. nih.gov

Advanced Structural and Computational Analysis in SAR

To rationalize SAR findings and guide the design of new derivatives, advanced analytical and computational methods are employed. These techniques provide a three-dimensional understanding of the molecule and its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. bham.ac.uknih.gov For complex molecules like macrolides, a full NMR analysis using 1D and 2D techniques (such as COSY, HMQC, HMBC, and ROESY) is necessary to assign all proton (¹H) and carbon (¹³C) signals and to obtain structural data for conformational analysis. bham.ac.uknih.gov

Although specific NMR studies on 3,4'-Dideoxy-5-O-mycaminosyltylonolide are not detailed in the search results, extensive analysis has been performed on the closely related tylosin A. bham.ac.uknih.gov These studies, which determine the 3D solution structure through molecular modeling combined with 2D ROESY NMR data, provide a template for understanding the conformational behavior of the macrolactone ring and its substituents. nih.gov The conformation of the sugar rings is also a key area of study, as furanoside rings, for example, are known to be flexible and can adopt a wide range of conformations, which can be analyzed using a combination of NMR and computational methods. nih.gov

Computational methods such as molecular docking and molecular dynamics simulations offer valuable insights into how a ligand (the antibiotic) interacts with its protein or RNA target (the bacterial ribosome). mdpi.commdpi.com These in silico techniques can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. mdpi.com

Molecular docking studies have been applied to macrolides, including derivatives of 5-O-mycaminosyltylonolide, to understand their activity against bacteria like E. coli. bham.ac.uknih.gov The process involves generating a 3D model of the antibiotic and "docking" it into a model of the binding site on the bacterial ribosome. The binding of macrolides to the ribosome is often a two-step process, involving initial low-affinity binding followed by a conformational change that leads to high-affinity binding deep within the ribosomal exit tunnel. bham.ac.uknih.gov

Programs like AutoDock Vina are used to simulate the docking process and estimate the binding conformation. mdpi.commdpi.comforlilab.org By comparing the docking scores and binding modes of different derivatives, researchers can rationalize observed SAR and predict the activity of novel, yet-to-be-synthesized compounds. mdpi.com This computational approach is a cost-effective and rapid way to screen large numbers of virtual molecules and prioritize the most promising candidates for chemical synthesis and biological testing. nih.gov

Structure Activity Relationship Sar Studies and Rational Design

In Silico Approaches for Activity Prediction and Drug Design

The development of novel and more potent macrolide antibiotics is a critical area of research, driven by the rise of antibiotic-resistant bacteria. In silico methods, including molecular modeling, quantitative structure-activity relationship (QSAR) studies, and molecular docking, have become indispensable tools in the rational design of new derivatives of existing antibiotics. taylorandfrancis.comnih.gov While specific in silico studies focusing exclusively on 3,4'-Dideoxy-5-O-mycaminosyltylonolide are not extensively documented in publicly available literature, a wealth of computational research on the broader class of 16-membered macrolides, particularly derivatives of 5-O-mycaminosyltylonolide, provides a strong framework for understanding its potential structure-activity relationships and for guiding future drug design efforts. mdpi.comnih.gov

Researchers have employed a variety of computational techniques to investigate how modifications to the macrolide scaffold influence antibacterial activity. These studies aim to identify key structural features that enhance potency, expand the spectrum of activity to include Gram-negative bacteria, and overcome resistance mechanisms. mdpi.comnih.gov

Molecular Docking and Binding Site Analysis:

Molecular docking simulations are a cornerstone of in silico drug design, providing insights into the binding interactions between a ligand (the antibiotic) and its biological target, the bacterial ribosome. nih.gov For macrolide antibiotics, the target is the 50S ribosomal subunit, where they bind within the peptide exit tunnel, thereby inhibiting protein synthesis. acs.orgresearchgate.net

Computational studies on derivatives of 5-O-mycaminosyltylonolide have explored their interactions with the E. coli ribosome. mdpi.com These studies help to elucidate why certain modifications lead to improved activity. For instance, the introduction of specific side chains at the C-20 and C-23 positions of the 5-O-mycaminosyltylonolide core has been a successful strategy to enhance antibacterial potency. acs.orgsioc-journal.cn Molecular docking can rationalize these findings by showing how these new chemical moieties form additional favorable interactions with the ribosomal binding pocket.

A 2022 study performed a conformational analysis and molecular docking of several 16-membered macrolides, including derivatives of 5-O-mycaminosyltylonolide, to understand the features required for activity against Gram-negative bacteria. mdpi.com The study highlighted the importance of the electron-ion interaction potential (EIIP) as a parameter for predicting activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies:

For example, 3D-QSAR studies on other classes of antibiotics have successfully identified the key steric, electronic, and hydrophobic features that govern their antibacterial potency. researchgate.net Applying similar methodologies to a series of 3,4'-Dideoxy-5-O-mycaminosyltylonolide analogues could yield predictive models to accelerate the discovery of more effective compounds.

Rational Design of Novel Derivatives:

The insights gained from in silico studies directly fuel the rational design of new antibiotic candidates. By understanding the SAR of existing 5-O-mycaminosyltylonolide derivatives, chemists can make targeted modifications to the structure of 3,4'-Dideoxy-5-O-mycaminosyltylonolide to improve its pharmacological properties.

For instance, research on C-20 and C-23 modified derivatives of 5-O-mycaminosyltylonolide has shown that introducing certain functional groups can expand the antibacterial spectrum to include problematic Gram-negative pathogens like E. coli. sioc-journal.cnnih.govelsevierpure.comdocumentsdelivered.com Computational modeling can be used to pre-screen a virtual library of novel 3,4'-Dideoxy-5-O-mycaminosyltylonolide derivatives with various substitutions at these positions to identify those with the highest predicted binding affinity and desired physicochemical properties.

The synthesis of 3-deoxy-3,4-didehydro derivatives of 5-O-mycaminosyltylonolide has been reported, indicating that modifications at the C-3 and C-4 positions are chemically feasible. nih.gov In silico evaluation of the corresponding 3,4'-dideoxy analogues could provide a rationale for their synthesis and biological testing.

The table below summarizes key findings from computational and SAR studies on related 5-O-mycaminosyltylonolide derivatives, which can inform the rational design of novel analogues based on the 3,4'-Dideoxy-5-O-mycaminosyltylonolide scaffold.

| Compound/Derivative Class | In Silico Method/SAR Observation | Key Finding/Implication for Design | Reference(s) |

| C-20, C-23 modified 5-O-mycaminosyltylonolide derivatives | 3D-QSAR, Molecular Docking | Elucidation of the impact of molecular structure, charge distribution, and hydrogen bonding on antibacterial activity. | researchgate.net |

| 16-membered macrolides including 5-O-mycaminosyltylonolide derivatives | Electron Ion-Interaction Potential (EIIP), Molecular Docking | Specific EIIP values (e.g., 0.0841, 0.0806 Ry) are associated with significant activity against Gram-negative bacteria. | mdpi.com |

| C-23 modified 5-O-mycaminosyltylonolide derivatives | Computational Docking | Potent derivatives inhibit protein synthesis by binding to ribosomal nucleotide residues. | acs.org |

| 20-deoxy-20-amino-5-O-mycaminosyltylonolide derivatives with triazole-linked quinoline (B57606) | Synthesis and Bioactivity | Introduction of a 3-quinoline moiety via a triazole linker at the C-20 position expands activity to Gram-negative bacteria. | sioc-journal.cnnih.gov |

| 4"-O-substituted tylosin (B1662201) derivatives | Synthesis and SAR | Introduction of bulky aromatic groups at the 4"-OH position improved activity against macrolide-resistant strains. | nih.gov |

Research Methodologies in the Study of 3,4 Dideoxy 5o Mycaminosyltylonolide

Analytical Techniques for Compound Characterization

The precise identification and characterization of 3,4'-Dideoxy-5O-mycaminosyltylonolide and its analogues are foundational to any biological study. This involves isolating the compound to a high degree of purity and unambiguously determining its chemical structure.

Chromatographic Separations (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the purification and analysis of this compound from synthetic reaction mixtures or natural extracts. High-Performance Liquid Chromatography (HPLC) is a principal method used for both the purification and the quantitative determination of such macrolide antibiotics. nih.gov The development of a robust HPLC method requires careful optimization of several parameters. For instance, studies on similar multi-class antibiotic residues have shown that adjusting the column temperature can significantly impact peak resolution and analyte response, with 40°C often being an optimal setting. nih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is meticulously adjusted to achieve efficient separation. nih.gov Detection is commonly performed using a UV detector, with the wavelength set to maximize the analyte's absorbance. nih.gov

Sample preparation is a critical preceding step. For analysis of compounds from complex matrices like tissues, an extraction step, for example using ethyl acetate, is employed to isolate the analyte. mdpi.com The dried extract is then redissolved in a suitable buffer before injection into the HPLC system. mdpi.com Thin-Layer Chromatography (TLC) also serves as a rapid, qualitative tool to monitor the progress of chemical reactions and to get a preliminary assessment of a sample's purity.

Advanced Spectroscopic Methods (e.g., HRMS, ESI/MS, LC/MS, MS/MS, 1D and 2D NMR)

Following purification, a combination of advanced spectroscopic methods is used to confirm the identity and structure of this compound.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and, consequently, the elemental composition of the molecule. Techniques like Electrospray Ionization (ESI) are commonly used to gently ionize the macrolide molecules for MS analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for both identifying and quantifying the compound in complex mixtures. nih.gov LC-MS/MS provides enhanced selectivity and sensitivity, making it suitable for detecting trace amounts of the antibiotic and its metabolites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed three-dimensional structure of organic molecules. One-dimensional (1D) NMR, including ¹H and ¹³C NMR spectra, provides information about the chemical environment of individual atoms. bham.ac.uk Complete signal assignment is achieved using two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). bham.ac.uk For macrolides like tylosin (B1662201) A, a related compound, 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments have been used to determine the solution-state conformation. bham.ac.uk NMR is also instrumental in establishing the stereochemistry of complex molecules, which is often achieved by comparing the spectra of a synthetic compound with its natural counterpart. escholarship.org

Biological Evaluation Assays

Once the compound is fully characterized, its biological activity is assessed through a series of in vitro assays designed to measure its antimicrobial potency and to investigate its mechanism of action at a molecular level.

In Vitro Antimicrobial Susceptibility Testing (e.g., MIC determinations)

The primary measure of an antibiotic's effectiveness is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The MICs for derivatives of 5-O-mycaminosyltylonolide are typically determined using the microbroth dilution method according to guidelines from the Clinical and Laboratory Standards Institute (CLSI). researchmap.jp In this assay, serial dilutions of the compound are prepared in a liquid growth medium in microtiter plates, which are then inoculated with a standardized number of bacterial cells. researchmap.jp The plates are incubated, and the MIC is read as the lowest concentration where no turbidity (bacterial growth) is observed. researchmap.jp

These tests are performed against a broad panel of clinically relevant bacteria, including Gram-positive pathogens like Staphylococcus aureus and Streptococcus uberis, and Gram-negative pathogens such as Escherichia coli and Klebsiella pneumoniae. nih.govelsevierpure.com The results from these assays are critical for understanding the compound's spectrum of activity and its potential for treating bacterial infections. nih.govelsevierpure.com For example, certain novel derivatives of 5-O-mycaminosyltylonolide have shown improved activity against Gram-negative bacteria compared to the parent compound tylosin. researchmap.jpdocumentsdelivered.com

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for 5-O-Mycaminosyltylonolide (OMT) Derivatives Data extracted from studies on related compounds to illustrate the methodology.

| Compound | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Klebsiella pneumoniae (μg/mL) |

|---|---|---|---|

| OMT (Parent Compound) | 1 | >128 | >128 |

| Derivative 2f researchmap.jp | 0.25 | 4 | 16 |

| Derivative 2k researchmap.jp | 0.5 | 8 | 16 |

Ribosome Binding and Inhibition Assays (e.g., footprinting analysis, kinetic analysis)

Macrolide antibiotics like this compound typically function by inhibiting bacterial protein synthesis. This is achieved by binding to the large (50S) ribosomal subunit. Ribosome binding assays are therefore essential for mechanistic studies. Competition binding experiments are often conducted to determine if the compound binds to the same or an overlapping site as other known macrolides, such as erythromycin (B1671065) and tylosin. nih.gov

Chemical footprinting is a high-resolution technique used to map the precise binding site of a drug on the ribosome. nih.gov This method involves treating a drug-ribosome complex with a chemical probe that modifies accessible rRNA nucleotides. The drug molecule protects the nucleotides at its binding site from modification. By analyzing the modification pattern, researchers can identify the specific nucleotides that interact with the drug. For derivatives of 5-O-mycaminosyltylonolide, footprinting analysis has revealed that the macrolide's lactone ring binds in the classic macrolide site at the entrance to the ribosomal exit tunnel, while specific side chains can extend deeper into the tunnel. nih.govresearchgate.net

Furthermore, detailed kinetic analysis can be performed to understand the dynamics of the drug-ribosome interaction. nih.gov Such studies have shown that some derivatives behave as slow-binding ligands that interact with the ribosome in a one-step mechanism. nih.govresearchgate.net

Cell-Free System Applications in Mechanistic Studies

Cell-free protein synthesis (CFPS) systems, often derived from E. coli, are powerful platforms for dissecting the specific step of protein synthesis that is inhibited by an antibiotic. nih.govresearchgate.net These systems contain all the necessary machinery for translation (ribosomes, tRNAs, enzymes) but lack a cell wall and membrane, which allows for direct manipulation and circumvents issues of drug permeability. mdpi.com

In studies of 5-O-mycaminosyltylonolide derivatives, E. coli-based cell-free systems have been used to demonstrate that these compounds effectively inhibit the synthesis of certain polypeptides (e.g., poly(Lys) from a poly(A) template) but not others (e.g., poly(Phe) from a poly(U) template). nih.govresearchgate.net This differential inhibition provides clues about the context-specific nature of the antibiotic's action. These systems also allow researchers to test the compound's effect on specific stages of translation, such as peptidyltransferase activity or translocation, with high precision. nih.gov The open nature of cell-free systems enables the controlled study of how a compound interacts with the translational machinery, making it an ideal platform for detailed mechanistic investigations. mdpi.comnih.gov

Genetic and Strain Engineering Approaches

Genetic and strain engineering methodologies are pivotal in the study and enhanced production of macrolide antibiotics, including derivatives such as this compound. These techniques are primarily applied to the producing microorganisms, typically from the genus Streptomyces, to manipulate biosynthetic pathways, increase the yield of precursors, or introduce novel enzymatic activities for generating desired analogs.

Plasmid Construction and Transformation for Gene Expression

The introduction and expression of specific genes in Streptomyces species are fundamental to engineering the biosynthesis of macrolides. This is achieved through the construction of specialized plasmids (vectors) and their subsequent transfer into the host organism.

Plasmid Construction: Plasmids designed for use in Streptomyces are meticulously assembled to ensure stable integration into the host genome or replication within the cell, followed by efficient expression of the cloned genes. Key components often include a strong, constitutive promoter to drive high levels of gene expression. researchgate.net For instance, the ermE* promoter is frequently used for this purpose. researchgate.net The plasmids can be engineered to carry single or multiple genes. Studies have shown that co-expressing several heterologous genes can significantly enhance antibiotic production. researchgate.net Examples of genes used to boost macrolide synthesis include global regulators like adpA and genes involved in precursor supply, such as metK, which encodes S-adenosylmethionine synthetase. researchgate.net The vectors are often designed as integrating vectors, which incorporate the genetic material directly into the host's chromosome, ensuring stability. researchgate.net

Transformation Methods: Once constructed, these plasmids must be transferred into the Streptomyces cells. Due to the complex cell wall of these bacteria, several specialized methods have been developed:

Conjugation: This is a common and efficient method involving the transfer of genetic material from a donor bacterium, typically Escherichia coli, to the recipient Streptomyces. researchgate.netacs.org The E. coli donor strain (e.g., ET12567 carrying pUZ8002) is used to facilitate the transfer of the engineered plasmid into the Streptomyces mycelium. acs.org Following co-cultivation, exconjugants are selected on specific media containing antibiotics to which the engineered strain is resistant. acs.org

Protoplast Transformation: This technique involves the enzymatic removal of the Streptomyces cell wall to create protoplasts. nih.govnih.gov These protoplasts can then take up plasmid DNA directly from their environment, often facilitated by polyethylene (B3416737) glycol (PEG). nih.gov

Electroporation: This method uses a high-voltage electrical pulse to create temporary pores in the cell membrane of the mycelium, allowing plasmid DNA to enter the cell. nih.gov

These techniques enable the introduction of genes that can modify the structure of macrolide precursors. For example, by expressing genes encoding specific reductases or dehydratases, it is possible to achieve targeted modifications like the deoxygenation required to convert a precursor such as 5-O-mycaminosyltylonolide into its 3,4'-dideoxy derivative.

Table 1: Components Used in Plasmid Construction for Streptomyces Engineering

| Component | Type | Function / Example | Source(s) |

|---|---|---|---|

| Vector Type | Integrating Vector | Integrates into the host genome for stable gene expression. Based on bacteriophages like φC31. | researchgate.net |

| Replicative Plasmid | Replicates independently within the host cell. | nih.gov | |

| Promoter | Constitutive Promoter | Drives continuous high-level gene expression. Example: *ermE**. | researchgate.net |

| Genes of Interest | Global Regulator | Influences multiple metabolic pathways to enhance production. Example: adpA. | researchgate.net |

| Precursor Supply | Increases the availability of building blocks for biosynthesis. Example: metK (S-adenosylmethionine synthetase). | researchgate.net | |

| Oxygen Carrier | Improves cell performance under oxygen-limited conditions. Example: VHbS (Vitreoscilla hemoglobin). | researchgate.net | |

| Selection Marker | Antibiotic Resistance | Allows for selection of successfully transformed cells. Examples: Kanamycin, Thiostrepton, Apramycin. | acs.orgnih.gov |

| Transfer System | Conjugation Machinery | Facilitates plasmid transfer from a donor organism. Example: RK2-mediated system. | nih.gov |

Mutagenesis and Directed Evolution Strategies in Microorganisms

To improve the production of macrolides or their precursors, researchers often employ strategies that introduce genetic variation into the producing strains, followed by screening for variants with desired properties.

Mutagenesis: Random mutagenesis is a classical and effective method for strain improvement that involves exposing microbial populations to mutagens to induce random changes in their DNA. The goal is to generate mutants with enhanced production capabilities for a target compound, such as tylosin or its precursor, 5-O-mycaminosyltylonolide. Common mutagenesis techniques include:

UV Irradiation: Exposing Streptomyces fradiae spores to ultraviolet light has been shown to generate mutants with significantly increased tylosin production. nih.govjmb.or.kr Researchers optimize the exposure time to balance a high mutation rate with a manageable cell death rate. jmb.or.kr In one study, an optimal UV exposure of 25 seconds resulted in a lethality rate of 87.01% and the highest positive mutation rate. jmb.or.kr

Gamma Irradiation: This method uses a more powerful radiation source, such as Cobalt-60, to induce mutations. A mutant strain previously generated by UV mutagenesis was subjected to gamma irradiation, resulting in a further increase in tylosin yield from 1500 mg/l to 2500 mg/l. nih.gov This mutant also displayed higher stability in subsequent cultures. nih.gov

Chemical Mutagenesis: Treatment with chemical agents like sodium nitrite (B80452) can also induce mutations. Combining different methods, such as UV irradiation and sodium nitrite treatment, can lead to even higher yields of mutants with enhanced antibiotic production. jmb.or.kr

Table 2: Examples of Mutagenesis in Streptomyces fradiae for Tylosin Production Enhancement

| Mutagenesis Method | Strain | Tylosin Yield | Fold Increase vs. Wild-Type | Source(s) |

|---|---|---|---|---|

| Wild-Type | S. fradiae NRRL-2702 | 550 mg/l | - | nih.gov |

| UV Irradiation | Mutant UV-2 | 1500 mg/l | 2.7 | nih.gov |

| Gamma Irradiation | Mutant gamma-1 (derived from UV-2) | 2500 mg/l | 4.5 | nih.gov |

| UV + Sodium Nitrite | Not specified | >10% higher than wild-type | Not specified | jmb.or.kr |

Directed Evolution: Directed evolution is a more targeted approach that mimics natural selection in a laboratory setting to engineer enzymes or entire metabolic pathways. researchgate.net This strategy is particularly useful for creating enzymes with novel specificities or improved activities, which could be applied to generate specific macrolide derivatives. The process involves iterative cycles of creating a library of gene variants (mutagenesis), expressing them in a host organism, and screening for the desired function. researchgate.net

A critical challenge in directed evolution is the high-throughput screening of vast libraries of mutants to identify improved variants. nih.gov For macrolide biosynthesis, transcription factor-based biosensors are a powerful tool for this purpose. nih.gov For example, the transcription factor MphR is naturally responsive to macrolides containing the sugar desosamine (B1220255). nih.gov Researchers have engineered the MphR biosensor through a strategy called "effector walking," coupled with the deletion of efflux pumps in the host. This dramatically broadened the range of molecules MphR can detect to include macrolide aglycones (the macrolactone ring without attached sugars). nih.gov Such an engineered biosensor can be used to screen for variants of polyketide synthase (PKS) enzymes that produce novel macrolactone structures, which are the direct precursors to compounds like this compound. nih.gov This allows for the rapid identification of enzymes capable of producing the desired molecular backbone from large mutant libraries. nih.gov

Emerging Research Directions and Therapeutic Potential

Development of Novel Macrolide Derivatives for Resistance Abatement

The chemical modification of the 5-O-mycaminosyltylonolide (OMT) core structure is a primary strategy for combating macrolide-resistant pathogens. The development of resistance often stems from mechanisms that alter the antibiotic's target site on the bacterial ribosome. By synthesizing novel derivatives, researchers aim to create molecules that can overcome these resistance mechanisms.

One successful approach involves modifying the C-20 and C-23 positions of the OMT lactone ring. For instance, the synthesis of 20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide and its N-benzyl analogue has yielded compounds with potent activity. nih.govelsevierpure.comresearchmap.jpdocumentsdelivered.com These derivatives not only retain or increase activity against macrolide-susceptible Gram-positive bacteria but also show efficacy against resistant strains. nih.govelsevierpure.comresearchmap.jpdocumentsdelivered.com The key to their enhanced function appears to be the introduction of specific side chains, such as the 3-quinoline moiety, which allows for new interactions within the ribosomal binding pocket. researchmap.jp

Another avenue of research focuses on creating derivatives that work in concert with existing antibiotics. Studies on thiopeptide derivatives, for example, have shown that certain compounds can act synergistically with macrolides like clarithromycin (B1669154) to inhibit the growth of macrolide-resistant Mycobacterium avium complex (MAC). nih.gov Furthermore, the use of "potentiators"—compounds with little to no intrinsic antimicrobial activity—is being explored to enhance the effectiveness of macrolides against resistant bacteria by inhibiting resistance mechanisms. researchgate.net

Exploration of Expanded Antibacterial Spectra to Gram-Negative Pathogens

A significant limitation of many macrolide antibiotics, including the parent compound tylosin (B1662201), is their restricted activity against Gram-negative bacteria. nih.govelsevierpure.comresearchmap.jpdocumentsdelivered.com The complex outer membrane of these pathogens presents a formidable barrier to drug entry. However, recent research has demonstrated that strategic chemical modifications to the OMT scaffold can successfully broaden its antibacterial spectrum.

The synthesis of specific derivatives has proven effective in breaching the defenses of Gram-negative pathogens. Notably, the introduction of dialkylamino groups at the C-23 position of mycaminosyl tylonolide and 4'-deoxymycaminosyl tylonolide has resulted in compounds with activity against these challenging bacteria. nih.gov More recent work has focused on creating hybrid molecules. By attaching a 3-quinolyl-1H-1,2,3-triazol-4-yl]methylamino group at the C-20 position of OMT, researchers have developed derivatives that exhibit significant activity against Escherichia coli and Klebsiella pneumoniae, bacteria that are typically not susceptible to tylosin. nih.govelsevierpure.comresearchmap.jpdocumentsdelivered.com

Table 1: Antibacterial Activity of Selected 5-O-Mycaminosyltylonolide Derivatives Data sourced from research on derivatives designed to expand the antibacterial spectrum.

| Compound | Target Pathogen (Gram-Negative) | Key Modification | Finding | Reference |

| 20-deoxy-20-{N-methyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide | Escherichia coli, Klebsiella pneumoniae | Addition of quinolyl-triazole moiety at C-20 | Expanded antibacterial spectrum to include Gram-negative pathogens. | nih.gov, researchmap.jp |

| 20-deoxy-20-{N-benzyl-N-[1-(3-quinolyl)-1H-1,2,3-triazol-4-yl]methylamino}-5-O-mycaminosyltylonolide | Escherichia coli, Klebsiella pneumoniae | Addition of quinolyl-triazole moiety at C-20 | Showed significant activity against E. coli and K. pneumoniae. | nih.gov, researchmap.jp |

| 23-dialkylamino derivatives of 4'-deoxymycaminosyl tylonolide | Gram-negative bacteria | Dialkylamino group at C-23 | Demonstrated effectiveness against Gram-negative bacteria. | nih.gov |

The mechanism behind this expanded spectrum often involves improving the molecule's ability to permeate the bacterial outer membrane. Adjuvants like peptidomimetics are also being investigated for their capacity to permeabilize the Gram-negative outer membrane, thereby sensitizing these bacteria to antibiotics that would otherwise be ineffective. frontiersin.org

Advancements in Biosynthetic Engineering for Scalable and Diversified Production

While chemical synthesis is crucial for creating novel derivatives, biosynthetic engineering offers a complementary and potentially more scalable approach for producing a diverse range of macrolide structures. This field leverages the genetic manipulation of antibiotic-producing microorganisms to generate new compounds.

The general biosynthesis of macrolides involves large, modular enzymes called polyketide synthases (PKS) and subsequent modifications by "tailoring" enzymes like glycosyltransferases. researchgate.net Researchers can diversify the final macrolide structure by altering these enzymatic pathways. There are generally four key stages for diversification: selecting the chain length and building blocks, controlling the stereochemistry of intermediates, managing cyclization events, and performing post-PKS tailoring modifications. researchgate.net

A practical application of this is the use of engineered strains of Streptomyces venezuelae. By deleting the native gene cluster for pikromycin (B1677795) synthesis, this organism can be used as a host for the combinatorial biosynthesis of new tylosin derivatives. nih.gov When fed with tylactone (B1246279) (the aglycone core of tylosin) and expressing engineered deoxysugar pathways, this system can produce novel glycosylated variants of the macrolide. nih.gov This technique allows for the creation of a library of new compounds that can then be screened for improved antibacterial properties. Chemical synthesis can also be used to create key precursors for these biosynthetic pathways, such as the 3-deoxy-3,4-didehydro derivatives of 5-O-mycaminosyltylonolide. nih.gov

Elucidation of Intricate Molecular Mechanisms Governing Biological Activity

Understanding how these macrolide derivatives function at a molecular level is essential for rational drug design. The primary target for macrolides is the 50S large ribosomal subunit, where they bind within the polypeptide exit tunnel and inhibit protein synthesis.

Detailed footprinting analysis of 9-O-arylalkyloxime derivatives of 5-O-mycaminosyltylonolide reveals that their lactone ring occupies the classic macrolide binding site near the entrance of the exit tunnel. researchgate.net However, a key feature of these novel derivatives is an extending alkyl-aryl side chain that penetrates deeper into the tunnel. This extension allows the molecule to interact with additional nucleotides, such as A752 in domain II of the 23S rRNA. researchgate.net This deeper binding is thought to be responsible for the increased affinity for mutant ribosomes and their effectiveness against macrolide-resistant strains. researchgate.net

These compounds exhibit a specific mode of protein synthesis inhibition, severely inhibiting the synthesis of polypeptides from certain mRNA templates (poly(A)-dependent poly(Lys) synthesis) while not affecting others (poly(U)-dependent poly(Phe) synthesis). researchgate.net Structure-activity relationship (SAR) studies on C-23 modified derivatives further refine this understanding, showing that substitutions at this position with groups like halo, aryl ether, or amino substituents can yield compounds with excellent in vitro activity. nih.gov

Table 2: Mechanistic Details of Novel OMT Derivatives

| Derivative Class | Binding Site Interaction | Mechanism of Action | Key Finding | Reference |

| 9-O-Arylalkyloxime derivatives of OMT | Classic site at exit tunnel entrance + deeper penetration by side chain | Inhibition of poly(A)-dependent poly(Lys) synthesis | Extended side chain interacts with nucleoside A752, enhancing affinity for resistant ribosomes. | researchgate.net |

| C-23 modified derivatives of OMT | Not fully specified, presumed classic site | Inhibition of bacterial protein synthesis | Replacement of C-23 hydroxyl with various substituents leads to excellent in vitro activity. | nih.gov |

Synergistic Research with Other Therapeutic Agents or Approaches

The therapeutic potential of 3,4'-Dideoxy-5-O-mycaminosyltylonolide and its analogues can be significantly enhanced through combination therapy. Synergistic research explores how these macrolides can be paired with other agents to produce an effect greater than the sum of their individual activities. This approach can help overcome resistance, reduce the required concentration of each drug, and broaden the spectrum of activity.

One promising strategy involves combining novel macrolide derivatives with other classes of antibiotics. For example, certain thiopeptide derivatives have been shown to work synergistically with the macrolide clarithromycin, effectively inhibiting the growth of Mycobacterium avium complex within host cells. nih.gov Similarly, combinations of phenolic compounds like gallic acid with ampicillin, or hamamelitannin (B191367) with erythromycin (B1671065), have demonstrated synergistic effects against E. coli. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.